N-(3,5-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyrazines. This class is recognized for its diverse biological activities, making these compounds of significant interest in medicinal chemistry. The structure of this compound includes a pyrazine ring fused with an imidazole moiety, which is often associated with various pharmacological properties.
This compound can be synthesized through multiple organic reactions, typically involving the introduction of specific functional groups onto the imidazo[1,2-a]pyrazine core. The synthesis methodologies are often detailed in chemical literature and patents, reflecting ongoing research in the field of organic synthesis and medicinal chemistry.
N-(3,5-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine can be classified based on its structure and functional groups:
The synthesis of N-(3,5-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine typically involves several steps:
The synthetic route may include:
The molecular structure of N-(3,5-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine can be represented as follows:
The following table summarizes key structural data:
| Property | Value |
|---|---|
| Molecular Formula | CHNS |
| Molecular Weight | 314.42 g/mol |
| IUPAC Name | N-(3,5-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine |
| Canonical SMILES | CC(C)C1=NC(=C(N=C1C(C)(C)C)N)C(C)=C(C=C(C)S(C))C |
N-(3,5-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine may undergo various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for N-(3,5-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine is likely linked to its interaction with specific biological targets. These interactions may involve:
Detailed pharmacological studies would be necessary to elucidate the exact mechanisms and pathways involved.
The physical properties of N-(3,5-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine include:
Key chemical properties include:
N-(3,5-dimethylphenyl)-2-[4-(methylsulfanyl)phenyl]imidazo[1,2-a]pyrazin-3-amine has potential applications in scientific research:
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 511-37-5